tert-Butyl benzo[b]thiophen-2-ylcarbamate

Catalog No.
S732628
CAS No.
89673-36-9
M.F
C13H15NO2S
M. Wt
249.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl benzo[b]thiophen-2-ylcarbamate

CAS Number

89673-36-9

Product Name

tert-Butyl benzo[b]thiophen-2-ylcarbamate

IUPAC Name

tert-butyl N-(1-benzothiophen-2-yl)carbamate

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3,(H,14,15)

InChI Key

CNFLHJOYSZBEEL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2S1

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2S1
  • Organic synthesis

    The t-Boc group (tert-Butyl oxycarbonyl) is a common protecting group in organic synthesis. It can be used to protect the amine group on a benzo[b]thiophene molecule, allowing for further chemical modifications at other sites on the molecule without affecting the amine. After the desired modifications are complete, the t-Boc group can be easily removed under specific conditions to regenerate the free amine (). This approach could be valuable for synthesizing complex molecules containing a benzo[b]thiophene moiety.

  • Medicinal chemistry

    Benzo[b]thiophenes are a class of heterocyclic compounds with a wide range of biological activities. Introducing a protected amine group (such as the one provided by t-Boc) could serve as a starting point for the development of new drugs targeting various diseases. By strategically modifying the benzo[b]thiophene core and the amine group after deprotection, researchers could potentially create novel molecules with improved pharmacological properties.

  • Material science

    Certain thiophene derivatives have shown promise in material science applications such as organic electronics (). The introduction of a bulky group like t-Boc could potentially influence the self-assembly properties or other characteristics of the molecule, making it suitable for specific material science applications. However, further research is needed to explore this possibility.

tert-Butyl benzo[b]thiophen-2-ylcarbamate is a chemical compound characterized by its unique structure, which includes a benzo[b]thiophene moiety linked to a carbamate group through a tert-butyl substituent. The molecular formula for this compound is C13H15NO2SC_{13}H_{15}NO_2S. The compound features a thiophene ring fused with a benzene ring, which contributes to its aromatic properties and potential biological activities.

The compound's structural arrangement allows for specific interactions at the molecular level, influencing its reactivity and biological behavior. The presence of the carbamate group enhances solubility and stability, making it an interesting candidate for various applications in medicinal chemistry and materials science.

Typical for carbamates and thiophene derivatives. Key reactions include:

  • Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, releasing tert-butyl alcohol and forming the corresponding amine.
  • Nucleophilic Substitution: The thiophene ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the 2-position.
  • Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
  • Condensation Reactions: The compound can react with various electrophiles in condensation reactions, potentially leading to more complex structures.

Research indicates that compounds containing thiophene and carbamate functionalities exhibit diverse biological activities. For instance:

  • Antimicrobial Properties: Some derivatives of benzo[b]thiophenes have shown promising antimicrobial activity against various pathogens.
  • Anticancer Activity: Certain thiophene-based compounds have been explored for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.
  • Neuroprotective Effects: There is emerging evidence suggesting that thiophene derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The synthesis of tert-butyl benzo[b]thiophen-2-ylcarbamate can be achieved through various methods:

  • Curtius Rearrangement: This method involves the reaction of thiophene-2-carbonyl azide with tert-butyl alcohol in an inert solvent like toluene at elevated temperatures, leading to the formation of the desired carbamate .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing thiophene derivatives from substituted halobenzenes and thioglycolates .
  • Direct Alkylation: In some cases, direct alkylation of thiophenes with appropriate alkylating agents can yield carbamate derivatives.

tert-Butyl benzo[b]thiophen-2-ylcarbamate has potential applications in several fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
  • Material Science: The compound may be used as a building block in organic electronics or as a precursor for synthesizing novel materials with desirable electronic properties.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for use as agrochemicals due to their biological activity against pests and pathogens.

Studies on interaction mechanisms involving tert-butyl benzo[b]thiophen-2-ylcarbamate have focused on its binding affinity to various biological targets. Notably:

  • Enzyme Inhibition Studies: Investigations into how this compound interacts with specific enzymes can reveal its potential as an inhibitor, providing insights into its therapeutic applications.
  • Molecular Docking Studies: Computational studies have been employed to predict how this compound binds to target proteins, aiding in the design of more potent derivatives.

Several compounds share structural similarities with tert-butyl benzo[b]thiophen-2-ylcarbamate. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
tert-Butyl N-(thiophen-2-yl)carbamateC9H13NO2SLacks the benzo ring; primarily used in coordination chemistry .
tert-Butyl benzo[b]thiophen-4-ylcarbamateC13H15NO2SSimilar structure but with variations at the 4-position; explored for different biological activities .
Methyl 3-amino-benzo[b]thiophene-2-carboxylateC11H11NO2SContains an amino group instead of a carbamate; used in synthesis of complex ligands .

The uniqueness of tert-butyl benzo[b]thiophen-2-ylcarbamate lies in its specific combination of functional groups that may confer distinct biological activities and reactivity profiles compared to these similar compounds. Its potential applications across medicinal and material sciences further emphasize its significance in research and development contexts.

XLogP3

3.8

Dates

Last modified: 08-15-2023

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